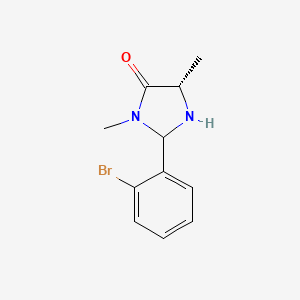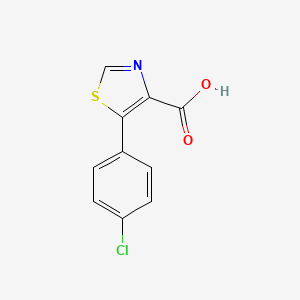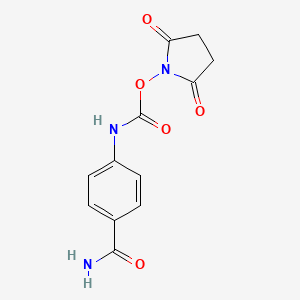
Tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butylamine with a suitable precursor containing the diazepane ring. One common method involves the use of tert-butanol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst . The reaction is carried out under controlled conditions to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . These systems offer advantages in terms of sustainability and versatility compared to traditional batch processes.
化学反応の分析
Types of Reactions
Tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate involves its interaction with molecular targets through various pathways. The tert-butyl group can influence the compound’s reactivity and stability, affecting its binding to enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target.
類似化合物との比較
Similar Compounds
Tert-butylamine: A simpler compound with a tert-butyl group and an amine functional group.
3,7,7-trimethyl-1,4-diazepane: A similar diazepane compound without the tert-butyl group.
Tert-butyl carbamate: Contains a tert-butyl group and a carbamate functional group.
Uniqueness
Tert-butyl (S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate is unique due to the combination of the tert-butyl group and the diazepane ring. This combination imparts specific reactivity and stability characteristics that are not found in simpler compounds. The presence of the tert-butyl group can also influence the compound’s interaction with biological targets, making it a valuable tool in scientific research and industrial applications.
特性
分子式 |
C13H26N2O2 |
|---|---|
分子量 |
242.36 g/mol |
IUPAC名 |
tert-butyl (3S)-3,7,7-trimethyl-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-10-9-15(11(16)17-12(2,3)4)13(5,6)7-8-14-10/h10,14H,7-9H2,1-6H3/t10-/m0/s1 |
InChIキー |
BOOCKRWZIYDTPR-JTQLQIEISA-N |
異性体SMILES |
C[C@H]1CN(C(CCN1)(C)C)C(=O)OC(C)(C)C |
正規SMILES |
CC1CN(C(CCN1)(C)C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


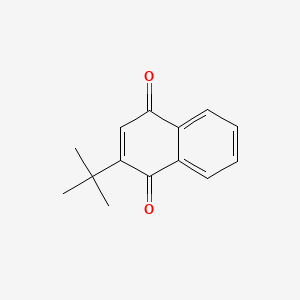
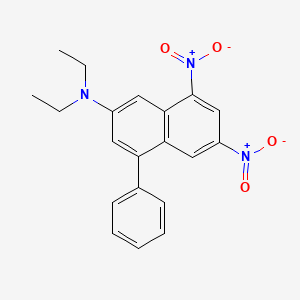

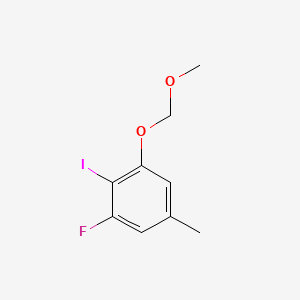
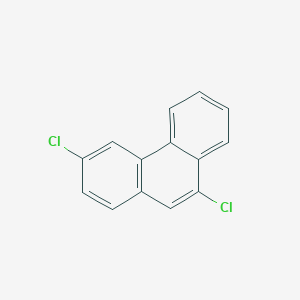
![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)

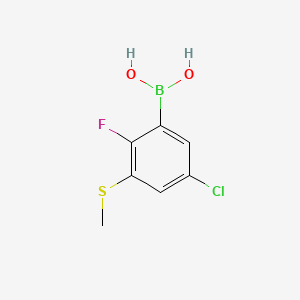
![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)

